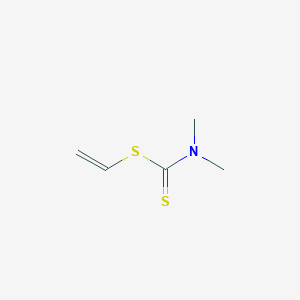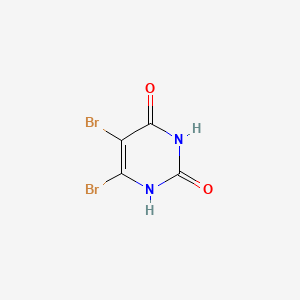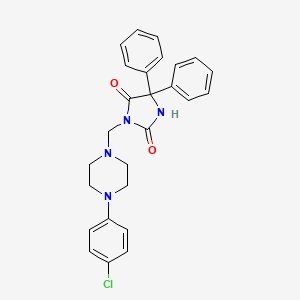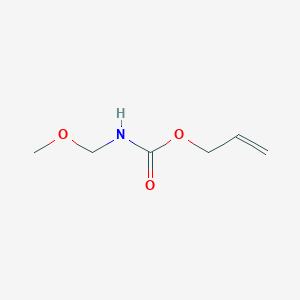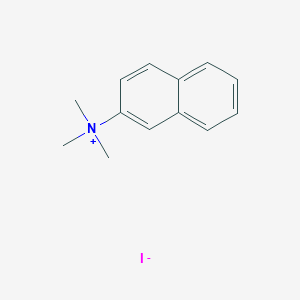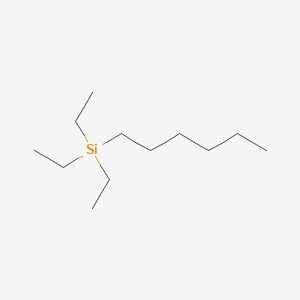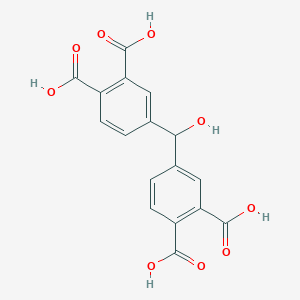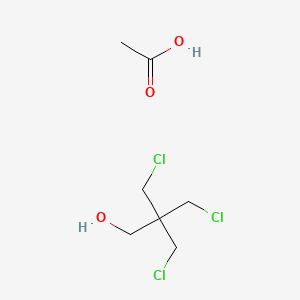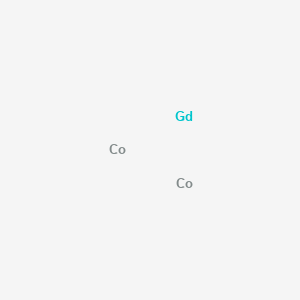
Cobalt--gadolinium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–gadolinium (2/1) is a compound that combines cobalt and gadolinium in a 2:1 ratio Both elements are known for their unique properties: cobalt is a ferromagnetic metal with high thermostability, while gadolinium is a rare-earth element with significant magnetic and luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt–gadolinium (2/1) can be achieved through several methods, including the sol-gel method, hydrothermal synthesis, and co-precipitation. For instance, the sol-gel method involves the use of cobalt nitrate and gadolinium nitrate as starting materials, which are dissolved in a solvent and then subjected to a series of heating and drying steps to form the desired compound .
Industrial Production Methods: Industrial production of cobalt–gadolinium (2/1) typically involves large-scale synthesis techniques such as chemical vapor deposition and solid-state reactions. These methods ensure the production of high-purity compounds with consistent properties, which are essential for their application in various industries.
Chemical Reactions Analysis
Types of Reactions: Cobalt–gadolinium (2/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can react with oxygen to form cobalt oxide, while gadolinium can form gadolinium oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt–gadolinium (2/1) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of cobalt–gadolinium (2/1) include cobalt oxide, gadolinium oxide, and various mixed oxides and hydroxides. These products are often used in further applications, such as catalysts and magnetic materials .
Scientific Research Applications
Cobalt–gadolinium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, the compound is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems . Additionally, in industry, cobalt–gadolinium (2/1) is used in the production of high-performance magnets and electronic devices .
Mechanism of Action
The mechanism of action of cobalt–gadolinium (2/1) involves its interaction with molecular targets and pathways in various applications. For instance, in MRI contrast agents, gadolinium enhances the contrast of images by altering the magnetic properties of nearby water molecules, making it easier to distinguish between different tissues . In catalytic applications, cobalt acts as an active site for various chemical reactions, facilitating the conversion of reactants to products .
Comparison with Similar Compounds
Cobalt–gadolinium (2/1) can be compared with other similar compounds, such as cobalt–nickel ferrite and gadolinium–aluminum garnet. These compounds share some properties with cobalt–gadolinium (2/1), such as magnetic and catalytic properties, but differ in their specific applications and performance. For example, cobalt–nickel ferrite is often used in biomedical applications due to its hydrophilic surface properties, while gadolinium–aluminum garnet is known for its luminescent properties and is used in display devices and white light sources .
Conclusion
Cobalt–gadolinium (2/1) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of cobalt and gadolinium properties makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
12017-22-0 |
|---|---|
Molecular Formula |
Co2Gd |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
cobalt;gadolinium |
InChI |
InChI=1S/2Co.Gd |
InChI Key |
XUUNDKJGMUAZRI-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
